molecular formula C12H19NO5 B2902023 1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate CAS No. 1909306-00-8

1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate

Cat. No.: B2902023
CAS No.: 1909306-00-8
M. Wt: 257.286
InChI Key: LNIAABJMMNAVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate is a versatile small molecule scaffold used in various scientific research fields. It is known for its unique structure, which includes a pyrrolidinone ring and a malonate ester, making it a valuable compound in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate typically involves the reaction of diethyl malonate with a suitable pyrrolidinone derivative under controlled conditions. One common method includes the use of toluene as a solvent at 60°C for a reaction time of 24 to 96 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted malonates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate stands out due to its combination of a pyrrolidinone ring and a malonate ester, providing unique reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable tool in research and industry .

Properties

IUPAC Name

diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-4-17-10(15)12(3,11(16)18-5-2)8-6-7-9(14)13-8/h8H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIAABJMMNAVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1CCC(=O)N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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